alpha-D-glucosamine 6-phosphate(1-)
Description
Biological Significance and Ubiquity
The widespread presence of α-D-glucosamine 6-phosphate underscores its fundamental role in cellular function. It is an indispensable precursor for the biosynthesis of all amino sugar-containing macromolecules. nih.gov These include peptidoglycan, which forms the bacterial cell wall, and chitin, the primary component of fungal cell walls and the exoskeletons of arthropods. tandfonline.comproteopedia.orgwikipedia.org In vertebrates, it is essential for the synthesis of glycoproteins, proteoglycans, and glycosaminoglycans, which are vital components of the extracellular matrix, connective tissues, and mucus secretions. researchgate.net
The enzyme responsible for the synthesis of GlcN-6-P, glucosamine-6-phosphate synthase, is of such critical importance that its deletion is lethal in both fungi and bacteria. tandfonline.com This highlights the non-redundant and essential nature of the pathway initiated by this amino sugar.
Position as a Key Intermediate in Central Metabolic Pathways
α-D-glucosamine 6-phosphate sits (B43327) at a critical metabolic crossroads, linking glycolysis with the hexosamine biosynthetic pathway (HBP). tandfonline.comebi.ac.uk This pathway is a branch of glycolysis that funnels a portion of glucose metabolism towards the synthesis of amino sugars.
The formation of GlcN-6-P is the first and committed step of the HBP. tandfonline.comnih.gov It is synthesized from fructose-6-phosphate (B1210287), a glycolytic intermediate, and the amino acid glutamine. acs.orgyoutube.com This reaction is catalyzed by the enzyme glucosamine-6-phosphate synthase (GlmS). nih.govebi.ac.uk Once formed, GlcN-6-P can be directed towards several metabolic fates.
A primary route involves its acetylation to N-acetyl-D-glucosamine-6-phosphate, a reaction catalyzed by glucosamine-phosphate N-acetyltransferase. wikipedia.orgyoutube.com This is a key step in the pathway leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a high-energy donor substrate required for the synthesis of chitin, peptidoglycan, and for the glycosylation of proteins and lipids. nih.govwikipedia.orgnih.gov
Alternatively, GlcN-6-P can be converted back to fructose-6-phosphate and ammonia (B1221849) by the enzyme glucosamine-6-phosphate deaminase. nih.govwikipedia.org This allows the cell to channel excess amino sugars back into glycolysis for energy production. nih.govnih.gov This reversible reaction demonstrates the dynamic interplay between amino sugar metabolism and central carbon metabolism.
| Feature | Description |
| Systematic Name | 2-amino-2-deoxy-D-glucose 6-phosphate |
| Abbreviation | GlcN-6-P |
| Chemical Formula | C6H14NO8P |
| Metabolic Role | Key intermediate in the hexosamine biosynthetic pathway |
| Precursors | Fructose-6-phosphate, Glutamine |
| Key Enzymes | Glucosamine-6-phosphate synthase, Glucosamine-phosphate N-acetyltransferase, Glucosamine-6-phosphate deaminase |
| Metabolic Fates | Synthesis of UDP-N-acetylglucosamine, Conversion to fructose-6-phosphate |
| Biological Importance | Precursor for chitin, peptidoglycan, glycoproteins, and other essential macromolecules |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO8P- |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-azaniumyl-3,4,6-trihydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/p-1/t2-,3-,4-,5-,6+/m1/s1 |
InChI Key |
XHMJOUIAFHJHBW-UKFBFLRUSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[NH3+])O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)[NH3+])O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways Involving α D Glucosamine 6 Phosphate
The Hexosamine Biosynthesis Pathway (HBP)
The HBP is a vital metabolic pathway that utilizes substrates from glucose, amino acid, fatty acid, and nucleotide metabolism to produce its final product, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov This pathway is essential for the synthesis of glycoproteins, glycolipids, proteoglycans, and other complex carbohydrates. nih.govwikipedia.org
The initial and rate-limiting step of the HBP is the conversion of D-fructose 6-phosphate, an intermediate of glycolysis, into α-D-glucosamine 6-phosphate. ebi.ac.ukresearchgate.net This irreversible reaction is catalyzed by the enzyme L-Glutamine:D-fructose-6-phosphate amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase (GlmS). ebi.ac.ukwikipedia.org GFAT facilitates the transfer of an amino group from the amino acid L-glutamine to D-fructose 6-phosphate, yielding α-D-glucosamine 6-phosphate and L-glutamate. wikipedia.orgmedchemexpress.com
The enzyme possesses two distinct functional domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and an isomerase domain that converts fructose-6-phosphate (B1210287) into glucosamine-6-phosphate using the generated ammonia. ebi.ac.uknih.gov The activity of GFAT is a key regulatory point for the entire HBP, with its expression and activity being modulated by substrate availability. nih.gov
Following its formation, α-D-glucosamine 6-phosphate undergoes a series of enzymatic reactions to be converted into UDP-GlcNAc, the final product of the HBP. nih.govebi.ac.uk This multi-step process is crucial as UDP-GlcNAc is the activated sugar nucleotide donor for glycosylation reactions. nih.govplos.org
The pathway proceeds as follows:
N-acetylation: Glucosamine-6-phosphate N-acetyltransferase (GNA1) catalyzes the transfer of an acetyl group from acetyl-CoA to α-D-glucosamine 6-phosphate, forming N-acetylglucosamine-6-phosphate (GlcNAc-6P). nih.govwikipedia.org
Isomerization: Phosphoacetylglucosamine mutase then converts GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P). wikipedia.orgnih.gov
Uridylation: Finally, UDP-N-acetylglucosamine pyrophosphorylase catalyzes the reaction of GlcNAc-1P with UTP to produce UDP-GlcNAc and pyrophosphate. wikipedia.orgnih.gov
This sequence of reactions is highly conserved in eukaryotes. nih.gov
Catabolism and Interconversion of α-D-Glucosamine 6-Phosphate
While a significant portion of α-D-glucosamine 6-phosphate is directed towards UDP-GlcNAc synthesis, it can also be catabolized or interconverted, providing a mechanism for the cell to balance metabolic fluxes.
Glucosamine-6-phosphate deaminase (GNPDA1), also known as glucosamine-6-phosphate isomerase, provides a direct link between the HBP and glycolysis. uniprot.orggenecards.org This enzyme catalyzes the reversible deamination and isomerization of α-D-glucosamine 6-phosphate to D-fructose 6-phosphate and an ammonium (B1175870) ion. uniprot.orguniprot.org The reaction's reversibility allows the metabolic flux to be directed either towards glycolysis or, under conditions of high ammonium levels, towards hexosamine synthesis. uniprot.orguniprot.org This catalytic activity is crucial for fine-tuning the cellular levels of UDP-GlcNAc and its metabolic precursors. uniprot.orguniprot.org The bacterial homolog of this enzyme is NagB. wikipedia.org
The N-acetylation of α-D-glucosamine 6-phosphate is a critical step within the HBP, catalyzed by the enzyme glucosamine-6-phosphate N-acetyltransferase (GNA1). wikipedia.orgnih.gov This enzyme transfers an acetyl group from acetyl-CoA to the amine group of α-D-glucosamine 6-phosphate, yielding N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P). wikipedia.orgebi.ac.uk This reaction is considered a committed step in the synthesis of UDP-GlcNAc. plos.orgnih.gov The essentiality of GNA1 has been demonstrated in various organisms, where its dysfunction leads to a significant reduction in UDP-GlcNAc levels and subsequent defects in processes requiring glycosylation. plos.orgnih.gov
Interactive Data Tables
Table 1: Key Enzymes in the Metabolism of α-D-Glucosamine 6-Phosphate
| Enzyme Name | Abbreviation(s) | EC Number | Substrate(s) | Product(s) | Pathway Involvement |
| L-Glutamine:D-Fructose-6-Phosphate Amidotransferase | GFAT, GlmS | 2.6.1.16 | D-Fructose 6-Phosphate, L-Glutamine | α-D-Glucosamine 6-Phosphate, L-Glutamate | Hexosamine Biosynthesis (HBP) |
| Glucosamine-6-Phosphate Deaminase | GNPDA1, NagB | 3.5.99.6 | α-D-Glucosamine 6-Phosphate | D-Fructose 6-Phosphate, Ammonium | Catabolism / Glycolysis Integration |
| Glucosamine-6-Phosphate N-Acetyltransferase | GNA1 | 2.3.1.4 | α-D-Glucosamine 6-Phosphate, Acetyl-CoA | N-Acetyl-D-Glucosamine-6-Phosphate, Coenzyme A | Hexosamine Biosynthesis (HBP) |
| Phosphoacetylglucosamine Mutase | PGM3, AGM1 | 5.4.2.3 | N-Acetyl-D-Glucosamine-6-Phosphate | N-Acetyl-D-Glucosamine-1-Phosphate | Hexosamine Biosynthesis (HBP) |
| UDP-N-Acetylglucosamine Pyrophosphorylase | UAP1, AGX1 | 2.7.7.23 | N-Acetyl-D-Glucosamine-1-Phosphate, UTP | Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc) | Hexosamine Biosynthesis (HBP) |
Pyridoxal (B1214274) 5'-Phosphate-Dependent Lyase Activity in D-Glucosaminate-6-Phosphate Metabolism
A key metabolic process involving a derivative of glucosamine (B1671600) 6-phosphate is the deamination of D-glucosaminate-6-phosphate, catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme D-glucosaminate-6-phosphate ammonia-lyase (DGL). nih.govnih.gov This enzyme is found in organisms such as Salmonella enterica serovar typhimurium and plays a role in the metabolism of D-glucosaminic acid. nih.gov
The DGL enzyme catalyzes the conversion of D-glucosaminate-6-phosphate to 2-keto-3-deoxygluconate-6-phosphate (KDG-6-P) and ammonia. nih.govnih.gov This reaction is of significant mechanistic interest as it involves a D-amino acid substrate, which is less common for enzymes in the aminotransferase superfamily. researchgate.net
Structural Features of D-Glucosaminate-6-Phosphate Ammonia-Lyase
The crystal structure of DGL has been determined to a resolution of 2.58 Å. nih.govnih.gov It reveals a novel octameric assembly, forming a tetramer of dimers, which has not been previously observed in the aminotransferase superfamily. nih.govnih.gov The PLP cofactor is covalently bound as a Schiff base to a lysine (B10760008) residue (Lys-213) in the active site at the interface of two monomers within a catalytic dimer. nih.govacs.org
A notable feature of the DGL active site is the absence of a conserved arginine residue that typically binds the α-carboxylate group of the substrate in most aminotransferases. nih.govnih.gov Instead, a cluster of arginine residues in the small domain is proposed to serve as the binding site for the phosphate (B84403) group of the substrate. nih.govnih.gov
| Property | Description | Reference |
| Enzyme | D-glucosaminate-6-phosphate ammonia-lyase (DGL) | nih.gov |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | nih.gov |
| Quaternary Structure | Octameric assembly (tetramer of dimers) | nih.govnih.gov |
| PLP Attachment Site | Schiff base linkage to Lys-213 | nih.govacs.org |
| Substrate Binding Feature | Cluster of arginines for phosphate binding; lacks the typical α-carboxylate binding arginine | nih.govnih.gov |
Reaction Mechanism and Stereochemistry
The reaction mechanism of DGL involves the formation of a quinonoid intermediate, which has been observed in rapid-scanning stopped-flow experiments. researchgate.net The reaction proceeds through an enamine intermediate that is protonated by the enzyme before the final product is released. nih.gov
A remarkable aspect of the DGL-catalyzed reaction is its stereochemistry. nih.gov Studies using deuterium (B1214612) oxide (D₂O) have shown that the deamination reaction results in a KDG-6-P product that is stereospecifically deuterated at the C3 position. nih.gov Nuclear magnetic resonance (NMR) analysis has demonstrated that the elimination of the amino group occurs with an inversion of configuration at C3, a feature that is unprecedented for a PLP-dependent dehydratase/deaminase. nih.gov This unusual stereochemistry suggests a unique positioning of the catalytic base on the opposite face of the PLP-substrate complex compared to other members of the aminotransferase superfamily. researchgate.net
Enzymatic Mechanisms and Regulatory Aspects of α D Glucosamine 6 Phosphate Metabolism
Glucosamine-6-Phosphate Synthase (GFAT/GlmS)
Glucosamine-6-phosphate synthase, also known as L-glutamine:D-fructose-6-phosphate amidotransferase (EC 2.6.1.16), catalyzes the first and rate-limiting step in the hexosamine biosynthetic pathway. researchgate.netwikipedia.org This enzyme directs a small fraction of the glycolytic intermediate fructose-6-phosphate (B1210287) (Fru-6P) towards the synthesis of GlcN-6P, using the amide nitrogen from L-glutamine. researchgate.netwikipedia.org The product, GlcN-6P, is the precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycoproteins, proteoglycans, glycolipids, and chitin. researchgate.net
Molecular Mechanism of L-Glutamine Amide Nitrogen Transfer and Sugar Isomerization
Glutamine Hydrolysis: The process begins in the N-terminal glutaminase (B10826351) (GAT) domain. A highly conserved N-terminal cysteine residue (Cys1) acts as a nucleophile, attacking the amide carbonyl of L-glutamine to form a tetrahedral intermediate. This intermediate then collapses, releasing ammonia (B1221849) and forming a γ-glutamyl-thioester covalent adduct with the enzyme. The ammonia is not released into the solvent but is transferred through a hydrophobic intramolecular channel, approximately 18 Å long, to the second active site in the synthase domain. Subsequently, a water molecule hydrolyzes the thioester bond, releasing L-glutamate and regenerating the free Cys1 thiol for the next catalytic cycle.
Sugar Isomerization and Amination: This reaction occurs in the C-terminal isomerase/synthase domain. The binding of the first substrate, Fru-6P, precedes the binding of glutamine in an ordered bi-bi mechanism. nih.gov The isomerization of the ketose (Fru-6P) to an aldose (the intermediate, glucose-6-phosphate) is a critical step. nih.gov This process involves the opening of the sugar's furanose ring, a step catalyzed by a histidine residue (His504 in E. coli). Following ring opening, a glutamate (B1630785) residue (Glu488) acts as a general base to abstract a proton from the C1 hydroxyl, facilitating the formation of a cis-enediol intermediate. This intermediate is stabilized by interactions with a helix dipole and the ε-amino group of a lysine (B10760008) residue (Lys603). The channeled ammonia then performs a nucleophilic attack on the C2 carbon of the enediol intermediate, forming glucosamine-6-phosphate.
Structural Characterization of Enzyme Domains and Active Sites
GFAT is a modular protein composed of two distinct globular domains connected by a flexible linker region, a structure that is essential for its catalytic function. nih.gov
N-Terminal Glutaminase (GAT) Domain: This domain, comprising roughly the first 240 residues, is responsible for hydrolyzing L-glutamine. nih.gov Its active site features the catalytic Cys1 nucleophile, which is characteristic of Class II amidotransferases. nih.gov The binding of glutamine induces a conformational change in a flexible "Q-loop," which covers the active site, shielding it from the solvent and playing a role in the opening of the ammonia channel.
C-Terminal Synthase/Isomerase (ISOM) Domain: This larger domain (residues ~241-608) catalyzes the isomerization of Fru-6P and its subsequent amination. nih.gov The active site is located at the interface of two subdomains and contains key residues for catalysis, including His504 (for ring opening), Glu488 (for proton transfer), and Lys603 (for stabilizing the enediol intermediate).
Ammonia Channel: Connecting the two active sites is a crucial structural feature: a long, hydrophobic channel. This channel ensures the efficient and protected transfer of the reactive ammonia intermediate from the glutaminase domain to the synthase domain, preventing its protonation or leakage into the surrounding cellular environment. The formation and gating of this channel are dynamic processes, triggered by substrate binding.
Oligomerization States (Dimer and Hexamer) and Their Functional Implications
The quaternary structure of GFAT is critical for its activity and regulation.
Dimer: The functional unit of GFAT is a dimer. The dimerization interface is extensive and primarily involves the synthase domains. This association is essential for forming the complete synthase active site, as key catalytic residues are contributed by both monomers. Therefore, the monomeric form of the enzyme is inactive. The dimer arrangement also properly orients the two domains of each monomer to create the ammonia channel between the glutaminase and synthase active sites.
Hexamer: In the presence of the downstream product GlcN6P, GFAT can assemble into an inactive hexameric state. This oligomerization is a form of non-allosteric regulation. The hexamer is essentially a trimer of dimers, and its formation is thought to sequester the active enzyme, thereby downregulating the pathway when sufficient product has been synthesized.
Allosteric Regulation and Specificity for Substrates
As the gatekeeper of the hexosamine pathway, GFAT activity is tightly regulated to meet cellular demand for UDP-GlcNAc while avoiding its overproduction.
Substrate Specificity: The enzyme exhibits high specificity for its substrates, L-glutamine and D-fructose-6-phosphate. nih.gov While it can hydrolyze glutamine in the absence of Fru-6P (a glutaminase-only activity), this rate is very slow. The binding of Fru-6P to the isomerase domain triggers a conformational change that greatly stimulates the glutaminase activity, ensuring the two reactions are coupled. researchgate.netnih.gov The enzyme shows much lower affinity for glucose-6-phosphate as a substrate for isomerization. nih.gov
Allosteric Feedback Inhibition: The primary mechanism for regulating GFAT is allosteric feedback inhibition by the end-product of the pathway, UDP-GlcNAc. nih.gov UDP-GlcNAc binds to a specific regulatory site on the synthase domain, distinct from the active site. nih.gov This binding event does not directly block the synthase active site but induces a long-range conformational change that is transmitted to the glutaminase domain via the interdomain linker. nih.gov This disrupts the glutaminase function, effectively uncoupling the two domains and halting the production of ammonia, which in turn stops the synthesis of GlcN-6P. nih.gov
Regulation by Phosphorylation: In eukaryotes, GFAT-1 is also regulated by phosphorylation. Protein Kinase A (PKA) can phosphorylate serine residues on the enzyme. nih.gov This covalent modification does not directly inactivate the enzyme but rather modulates its sensitivity to UDP-GlcNAc feedback inhibition. Phosphorylation can make the enzyme either more or less sensitive to inhibition depending on the cellular concentration of UDP-GlcNAc, adding another layer of fine-tuning to the pathway's control. nih.gov
Table 1: Key Features of Glucosamine-6-Phosphate Synthase (GFAT/GlmS)
| Feature | Description | Key Residues (E. coli) |
|---|---|---|
| Glutaminase Domain | Hydrolyzes L-glutamine to produce L-glutamate and ammonia. | Cys1 (nucleophile) |
| Synthase Domain | Isomerizes Fru-6P and uses channeled ammonia to form GlcN-6P. | His504, Glu488, Lys603 |
| Oligomerization | Active as a dimer; forms an inactive hexamer for regulation. | N/A |
| Allosteric Regulator | UDP-GlcNAc (feedback inhibitor). | Binding site on synthase domain |
Glucosamine-6-Phosphate Deaminase (GNPDA1/NagB)
Glucosamine-6-phosphate deaminase (EC 3.5.99.6), also known as NagB in bacteria, provides a catabolic route for GlcN-6P, linking the hexosamine pathway back to glycolysis. It catalyzes the reversible conversion of D-glucosamine-6-phosphate into D-fructose-6-phosphate and an ammonium (B1175870) ion. uniprot.orgunesp.br This function is crucial for utilizing amino sugars as a carbon source and for preventing the potentially toxic accumulation of hexosamine intermediates. nih.gov
Catalytic Mechanism of Aldose-Ketose Isomerization and Deamination
The reaction catalyzed by GNPDA1 is a combined deamination and isomerization. unesp.br The enzyme is mechanistically classified as an aldose-ketose isomerase. unesp.br In E. coli, the enzyme is a homohexamer that exhibits allosteric regulation, being activated by N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P). nih.gov The proposed catalytic mechanism proceeds through several steps within the active site:
Substrate Binding and Ring Opening: The substrate, GlcN-6P, binds to the active site in its cyclic pyranose form. The first step is the opening of this ring to form the linear Schiff base precursor.
Isomerization via Proton Exchange: The key catalytic event is an aldose-ketose isomerization coupled with deamination. A critical residue, Asp72 in the E. coli enzyme, acts as the primary proton exchanger. unesp.br This residue first acts as a general base, abstracting a proton from the C2 carbon of the substrate. This facilitates the formation of an enol-amine intermediate.
Deamination: The same Asp72 residue, now protonated, can act as a general acid to protonate the amino group, facilitating its departure as ammonia (NH₃), which is subsequently protonated to the ammonium ion (NH₄⁺) in the aqueous environment.
Tautomerization and Product Release: The resulting intermediate tautomerizes to form the final product, fructose-6-phosphate, which is then released from the active site.
The allosteric activation by GlcNAc-6P shifts the enzyme from a low-activity T (tense) state to a high-activity R (relaxed) state, increasing its affinity for the substrate and enhancing the catalytic rate. nih.gov This ensures that GlcN-6P is only efficiently degraded when there is a clear signal of high flux through the amino sugar catabolic pathway. nih.gov
Table 2: Key Features of Glucosamine-6-Phosphate Deaminase (GNPDA1/NagB)
| Feature | Description | Key Residues (E. coli) |
|---|---|---|
| Catalytic Reaction | Reversible isomerization and deamination of GlcN-6P to Fru-6P and NH₄⁺. | Asp72 (proton exchanger) |
| Oligomerization | Typically a homohexamer in allosterically regulated forms. nih.gov | N/A |
| Allosteric Regulator | N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P) (activator). nih.gov | Allosteric binding site |
Table 3: Compound Names Mentioned in this Article
| Abbreviation | Full Compound Name |
|---|---|
| GlcN-6P | α-D-glucosamine 6-phosphate |
| Fru-6P | D-fructose 6-phosphate |
| UDP-GlcNAc | Uridine (B1682114) diphosphate-N-acetylglucosamine |
| GlcNAc-6P | N-acetyl-D-glucosamine-6-phosphate |
| Gln | L-glutamine |
| Glu | L-glutamate |
| NH₃ | Ammonia |
| NH₄⁺ | Ammonium ion |
Allosteric Regulation by N-Acetylglucosamine-6-Phosphate (GlcNAc6P)
The activity of glucosamine-6-phosphate deaminase is allosterically regulated by N-acetyl-D-glucosamine-6-phosphate (GlcNAc6P). nih.govnih.gov GlcNAc6P acts as a potent activator of NagB, enhancing its catalytic efficiency. nih.govmdpi.com This regulatory mechanism is a key feature of amino sugar catabolism in organisms like E. coli. nih.govnih.gov The binding of GlcNAc6P to an allosteric site on the enzyme induces a conformational change that shifts the enzyme towards its more active R state. nih.gov
Interestingly, studies in E. coli have shown that even during growth on glucosamine (B1671600), which directly produces the substrate GlcN6P, the enzyme appears to be fully allosterically activated. nih.gov This suggests that a sufficient intracellular pool of GlcNAc6P is maintained for this purpose, likely through the recycling of peptidoglycan, a major component of the bacterial cell wall. nih.gov This intrinsic activation highlights the intricate network of metabolic pathways that ensure the efficient processing of amino sugars.
The allosteric activation of NagB by GlcNAc6P serves as a sophisticated control point, linking the metabolic state of the cell, as reflected by GlcNAc6P levels, to the rate of glucosamine-6-phosphate degradation.
High-Resolution Structural Analysis and Conformational Dynamics
The allosteric regulation of glucosamine-6-phosphate deaminase is intrinsically linked to its dynamic three-dimensional structure. High-resolution X-ray crystallography has provided significant insights into the conformational changes that govern its activity. The crystal structure of the E. coli enzyme in its ligand-free, less active T state has been determined at a resolution of 2.3 Å. wikipedia.org
This structural analysis revealed that the allosteric transition from the T state to the active R state involves the movement of two rigid structural entities within each monomer of the hexameric enzyme. wikipedia.org This movement results in a more open geometry of the active site in the T conformer compared to the R conformer. wikipedia.org A notable feature of the T state is the high degree of disorder in the active-site lid, a loop region spanning residues 162-185. wikipedia.org This disorder may contribute significantly to the energetics of the allosteric transition. wikipedia.org
The structural data provides a molecular basis for understanding both the homotropic (substrate-mediated) and heterotropic (allosteric effector-mediated) activation of the enzyme. The distinct geometries of the active site in the T and R states explain the differences in substrate binding affinity associated with the allosteric transition. wikipedia.org
| Structural Features of E. coli Glucosamine-6-Phosphate Deaminase | |
| Quaternary Structure | Homohexamer |
| Allosteric Activator | N-Acetyl-D-glucosamine-6-phosphate (GlcNAc6P) |
| T State Crystal Structure Resolution | 2.3 Å |
| Key Conformational Change | Movement of two rigid bodies within each monomer |
| Active Site Geometry (T State) | More open |
| Disordered Region (T State) | Active-site lid (residues 162-185) |
Glucosamine-6-Phosphate N-Acetyltransferase (GNA1)
Glucosamine-6-phosphate N-acetyltransferase (GNA1) is the enzyme responsible for the acetylation of the primary amine of glucosamine-6-phosphate, utilizing acetyl-CoA as the acetyl group donor. wikipedia.orgnih.gov This reaction yields N-acetyl-D-glucosamine-6-phosphate (GlcNAc6P) and coenzyme A (CoA). nih.gov In eukaryotes, this enzymatic step is a crucial part of the hexosamine biosynthesis pathway, which ultimately produces UDP-N-acetylglucosamine. nih.gov
Enzymatic Acetylation Mechanism and the Role of Conserved Cysteine Residues
The catalytic mechanism of GNA1 involves a nucleophilic attack by the amino group of glucosamine-6-phosphate on the carbonyl carbon of acetyl-CoA. nih.gov This leads to the formation of a tetrahedral intermediate. Subsequently, the carbonyl group is reformed with the concomitant release of CoA as a leaving group, resulting in the acetylated product, GlcNAc6P. nih.gov
Many N-acetyltransferases, a broad family of enzymes to which GNA1 belongs, utilize a "ping pong bi bi" double displacement reaction mechanism. nih.gov This mechanism often involves a conserved catalytic triad, which includes a cysteine residue. nih.gov In this proposed mechanism, the enzyme first binds acetyl-CoA, and the acetyl group is transferred to the active site cysteine. After the release of CoA, the second substrate (in this case, glucosamine-6-phosphate) binds, and the acetyl group is transferred from the cysteine to the substrate to form the final product. nih.gov The presence and role of a conserved cysteine in the active site of GNA1 is therefore critical for its catalytic function.
Redox-Dependent Regulatory Mechanisms
While the importance of cysteine residues in the catalytic mechanism of N-acetyltransferases is recognized, specific details regarding the redox-dependent regulation of Glucosamine-6-Phosphate N-Acetyltransferase (GNA1) are not extensively documented in the current scientific literature. Redox-sensitive cysteine residues are known to act as molecular switches that sense and transduce changes in the cellular redox environment, often through the formation of disulfide bonds or other oxidative modifications. nih.gov This can lead to conformational changes that alter enzyme activity. nih.gov Given the presence of conserved cysteine residues in GNA1, it is plausible that its activity could be modulated by cellular redox status; however, direct experimental evidence for such a regulatory mechanism is an area that warrants further investigation.
Related Phosphosugar-Modifying Enzymes
The metabolism of glucosamine phosphosugars involves a variety of enzymes that catalyze the transfer of phosphate (B84403) groups within the sugar molecule. These enzymes are often part of larger superfamilies with broad substrate specificities.
Enzymes of the α-D-Phosphohexomutase Superfamily with Glucosamine Phosphosugar Specificity
The α-D-phosphohexomutase superfamily is a large and diverse group of enzymes found across all domains of life that catalyze the intramolecular transfer of a phosphate group on a phosphosugar substrate. nih.gov A key member of this superfamily with specificity for glucosamine-containing sugars is phosphoglucosamine mutase (PNGM). nih.govnih.gov
PNGM catalyzes the reversible conversion of alpha-D-glucosamine 1-phosphate to D-glucosamine 6-phosphate. nih.gov The reaction mechanism is characteristic of the α-D-phosphohexomutase superfamily, proceeding through a bisphosphorylated sugar intermediate. The enzyme in its active form is phosphorylated on a conserved serine residue within the active site. nih.gov The reaction is initiated by the transfer of the phosphoryl group from the phosphoserine to the substrate, forming the bisphosphorylated intermediate. This is followed by the transfer of the other phosphoryl group from the intermediate back to the serine residue, regenerating the active enzyme and releasing the product. nih.gov Full catalytic activity of these enzymes typically requires the presence of a divalent metal ion, such as Mg2+. nih.gov
| Enzyme | Systematic Name | Reaction | Superfamily |
| Phosphoglucosamine Mutase (PNGM) | alpha-D-glucosamine 1,6-phosphomutase | alpha-D-glucosamine 1-phosphate ⇌ D-glucosamine 6-phosphate | α-D-Phosphohexomutase |
Biological and Physiological Roles of α D Glucosamine 6 Phosphate
Role as a Precursor in Complex Carbohydrate Biosynthesis
GlcN-6-P serves as a fundamental building block for a wide array of complex carbohydrates that are integral to the structure and function of cells and tissues across all domains of life. ymdb.ca
Contribution to Glycoprotein and Glycolipid Synthesis
GlcN-6-P is a key precursor in the hexosamine biosynthetic pathway (HBP), which ultimately leads to the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov UDP-GlcNAc is a critical activated sugar nucleotide utilized by glycosyltransferases for the synthesis of glycoproteins and glycolipids. wikipedia.org These complex molecules are essential for a multitude of cellular processes, including cell-cell recognition, signaling, and maintaining the structural integrity of cell membranes. The conversion of GlcN-6-P to UDP-GlcNAc involves a series of enzymatic reactions, starting with its acetylation to N-acetyl-D-glucosamine 6-phosphate. researchgate.net
Essentiality for Glycosaminoglycan Biosynthesis and Tissue Remodeling
The synthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides, is critically dependent on the availability of UDP-GlcNAc and its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc), both of which are derived from GlcN-6-P. researchgate.netnih.gov GAGs, such as chondroitin (B13769445) sulfate (B86663), dermatan sulfate, heparan sulfate, and keratan (B14152107) sulfate, are typically attached to core proteins to form proteoglycans. nih.gov These proteoglycans are major components of the extracellular matrix and play vital roles in tissue hydration, lubrication, and structural support. researchgate.netnih.gov The proper synthesis and turnover of GAGs are essential for tissue remodeling processes, including development, wound healing, and the maintenance of cartilage integrity. nih.govnih.gov
Involvement in Peptidoglycan and Exopolysaccharide Synthesis in Microorganisms
In bacteria, GlcN-6-P is a crucial precursor for the synthesis of peptidoglycan, a major component of the bacterial cell wall that provides structural rigidity and protection. sigmaaldrich.comnih.gov The biosynthesis of peptidoglycan begins with the formation of UDP-GlcNAc from GlcN-6-P. nih.govoup.com This UDP-GlcNAc is then converted to UDP-N-acetylmuramic acid, which is subsequently incorporated into the growing peptidoglycan chain. nih.gov
Furthermore, GlcN-6-P is involved in the synthesis of various exopolysaccharides (EPS) in microorganisms. nih.gov These high-molecular-weight carbohydrate polymers are secreted outside the cell and contribute to biofilm formation, adhesion to surfaces, and protection against environmental stresses. pnas.org The specific composition and structure of these exopolysaccharides vary among different microbial species.
Regulatory Functions in Cellular Processes
Beyond its role as a biosynthetic precursor, GlcN-6-P also exerts regulatory effects on cellular homeostasis and signaling pathways.
Implications for Cellular Signaling and Metabolism
The flux through the hexosamine biosynthetic pathway and the resulting levels of UDP-GlcNAc have significant implications for cellular signaling and metabolism. UDP-GlcNAc is the substrate for O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT), an enzyme that attaches O-GlcNAc moieties to serine and threonine residues of numerous nuclear and cytosolic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic and reversible process that modulates protein activity, stability, and localization.
Elevated levels of GlcN-6-P can lead to increased UDP-GlcNAc and subsequent hyper-O-GlcNAcylation of proteins, which has been implicated in various cellular responses and pathological conditions. For instance, increased flux through the HBP is linked to insulin (B600854) resistance. nih.govnih.gov GlcN-6-P itself can be deaminated by glucosamine-6-phosphate deaminase to fructose-6-phosphate (B1210287) and ammonia (B1221849), linking hexosamine metabolism back to glycolysis. nih.govdrugbank.com This connection highlights the intricate interplay between carbohydrate and amino acid metabolism regulated by the levels of GlcN-6-P.
Role in Calcium Oscillations and Embryonic Development
Current scientific literature does not provide direct evidence to support a role for α-D-glucosamine 6-phosphate in modulating calcium oscillations during embryonic development. Initial suggestions that a related enzyme, glucosamine-6-phosphate deaminase (GNPDA), could modulate calcium oscillations in hamster eggs were later determined to be a misinterpretation. nih.gov Further research has shown that human glucosamine-6-phosphate isomerase, the human homolog of the protein initially proposed to have this function ("oscillin"), does not appear to be involved in Ca2+ release in mammalian oocytes. nih.govnih.gov
While α-D-glucosamine 6-phosphate is a key metabolite in the hexosamine biosynthetic pathway (HBP), which is active and important during embryonic development, its specific role is not linked to the regulation of calcium signaling. nih.govoup.com The HBP, and substrates like glucosamine (B1671600) that feed into it, are recognized for their role in processes such as the formation of extracellular matrix components and the regulation of gene expression, which are crucial for proper development. oup.comnih.govoup.com For instance, studies have shown that glucosamine can support blastocyst formation and the expression of certain transporter proteins in early embryos. oup.com However, this appears to be independent of the calcium oscillation machinery that is critical for events like fertilization and early cell divisions. frontiersin.orgnih.gov
Contributions to Inter-organismal Interactions
The availability and utilization of amino sugars can shape the composition and function of the gut microbial community. For example, dietary glucosamine has been shown to stimulate the growth of a wide range of gut bacteria in vitro. nih.gov In human studies, glucosamine supplementation has been observed to alter the fecal microbiota and metabolome. nih.govmdpi.com Specifically, it has been associated with a reduction in the diversity of the gut microbiota and changes in the abundance of specific bacterial families such as Pseudomonadaceae, Peptococcaceae, and Bacillaceae. nih.gov Furthermore, supplementation with glucosamine and chondroitin sulfate has been shown to increase the abundance of genera like Bacteroides and decrease Lactobacillus. nih.gov
Research Findings on the Impact of Amino Sugar Metabolism by Gut Microbiota
| Study Focus | Key Findings | Organism/Model | Reference |
| Glucosamine on Gut Microbiota Growth | 0.5% (w/v) glucosamine significantly enhanced the growth of 57 out of 70 tested human gut bacterial species in vitro. | Human Gut Bacteria (in vitro) | nih.gov |
| Glucosamine Supplementation on Gut Health | Daily supplementation with 3000 mg of glucosamine hydrochloride for three weeks significantly reduced stomach bloating and tended to reduce constipation. | Healthy Humans | nih.govmdpi.com |
| Glucosamine on Fecal Microbiota | Glucosamine supplementation significantly reduced the phylogenetic diversity and the proportions of Pseudomonadaceae, Peptococcaceae, and Bacillaceae. | Healthy Humans | nih.gov |
| Glucosamine and Chondroitin Sulfate on Microbiota Composition | Supplementation led to an increase in the relative abundance of the genus Bacteroides and a decrease in Lactobacillus. | Animal and Human Studies | nih.gov |
| Amino Acid Metabolism by Gut Bacteria | Intestinal bacteria can synthesize all 20 common proteinogenic amino acids and metabolize them to produce short-chain and branched-chain fatty acids. | General | researchgate.net |
Advanced Research Methodologies for Investigating α D Glucosamine 6 Phosphate
Analytical Techniques for Quantification and Metabolic Profiling
The accurate measurement of GlcN-6-P levels and the characterization of its metabolic context are fundamental to understanding its function. A variety of powerful analytical techniques are employed for this purpose, ranging from classic spectrophotometric assays to high-resolution mass spectrometry-based methods.
Spectrophotometric Assays (e.g., Ehrlich's Reagent-based methods)
Spectrophotometric methods offer a rapid and cost-effective approach for the quantification of GlcN-6-P, particularly in high-throughput screening applications. A common method is based on the Morgan-Elson reaction, which involves the chemical modification of glucosamine-6-phosphate and subsequent reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product. google.com
The assay first requires the acetylation of the amino group of GlcN-6-P, typically using acetic anhydride (B1165640) in a weakly alkaline solution. The resulting N-acetyl-D-glucosamine 6-phosphate is then subjected to a reaction with Ehrlich's reagent under acidic conditions and heat, leading to the formation of a chromophore that can be quantified by measuring its absorbance, typically between 500-610 nm, with a maximum absorbance often observed around 585 nm. google.com This method's simplicity and adaptability to microtiter plate formats make it suitable for screening large numbers of samples, such as in the identification of inhibitors for enzymes like glutamine:fructose-6-phosphate (B1210287) amidotransferase. google.com However, it is an indirect method and can be susceptible to interference from other substances present in complex biological samples, sometimes necessitating sample purification steps like protein precipitation. google.com
| Parameter | Value/Range | Reference |
| Wavelength for OD Measurement | 500-610 nm (preferably 585 nm) | google.com |
| Reagent | p-Dimethylaminobenzaldehyde (Ehrlich's Reagent) | google.com |
| Key Steps | Acetylation, Color Reaction | google.com |
| Application | High-throughput screening of enzyme inhibitors | google.com |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
For more specific and sensitive quantification of α-D-glucosamine 6-phosphate, researchers often turn to the powerful combination of liquid chromatography and mass spectrometry. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) are principal techniques in this domain.
Due to its high polarity, GlcN-6-P is poorly retained on conventional reversed-phase HPLC columns. nih.gov To overcome this, several strategies are employed. One approach is chemical derivatization of the amine group, for instance with an alkanoic anhydride like octanoic anhydride, to increase its hydrophobicity and improve retention on C18 columns. nih.gov Another, more direct approach, is the use of HILIC. HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention and separation of polar analytes like GlcN-6-P. sielc.comeuropeanpharmaceuticalreview.comchromatographyonline.com
Mass spectrometry provides highly selective and sensitive detection. By monitoring specific mass-to-charge (m/z) ratios of the parent ion and its fragments (Selected Reaction Monitoring or SRM), these methods can accurately quantify GlcN-6-P even in complex biological matrices. nih.gov For instance, a common approach involves using an electrospray ionization (ESI) source in negative ion mode, monitoring for the m/z of the deprotonated molecule. chromatographyonline.com
| Technique | Column Type | Mobile Phase Example | Detection | Key Advantage | Reference |
| HPLC-MS (with derivatization) | Reversed-phase (e.g., C18) | Acetonitrile/water gradient with formic acid | MS/MS | Improved retention of polar analyte | nih.gov |
| HILIC-MS | HILIC (e.g., ZIC-HILIC, Shodex HILICpak) | Acetonitrile/ammonium (B1175870) formate | ESI-MS | Direct analysis without derivatization | europeanpharmaceuticalreview.comchromatographyonline.com |
Capillary Electrophoresis (CE) for Enzyme Characterization and Inhibitor Screening
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like GlcN-6-P and for characterizing the enzymes involved in its metabolism. In CE, analytes are separated based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution.
CE methods have been developed for the quantitative analysis of aminosaccharides, including glucosamine (B1671600). researchgate.net For enhanced detection, derivatization with a labeling agent such as dansyl chloride can be employed, allowing for sensitive UV or fluorescence detection. researchgate.net A significant advantage of CE is its very low sample consumption and high separation efficiency.
This technique is particularly valuable for enzyme characterization, allowing for the monitoring of substrate consumption and product formation in real-time. This capability makes it a powerful tool for screening potential inhibitors of enzymes like glucosamine-6-phosphate N-acetyltransferase, a key enzyme in the hexosamine biosynthetic pathway. nih.gov By measuring the change in the product peak (N-acetyl-D-glucosamine 6-phosphate) in the presence of a test compound, the inhibitory activity can be determined.
Untargeted Metabolomics Approaches
Untargeted metabolomics provides a comprehensive and unbiased snapshot of the small molecule complement, or metabolome, of a biological system. nih.govnih.gov This powerful approach can reveal global metabolic changes associated with alterations in GlcN-6-P levels or the pathways it is involved in.
Typically, untargeted metabolomics studies utilize high-resolution mass spectrometry, such as UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), coupled with advanced data analysis techniques. mdpi.com This allows for the detection and relative quantification of hundreds to thousands of metabolites simultaneously. nih.gov
In the context of GlcN-6-P, untargeted metabolomics can identify novel biomarkers and reveal unexpected connections to other metabolic pathways. nih.gov For example, an increase or decrease in GlcN-6-P levels could be correlated with changes in other pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or amino acid metabolism. nih.govnih.gov This holistic view is invaluable for understanding the systemic effects of perturbations in the hexosamine biosynthetic pathway.
Structural Biology Approaches to Enzyme Characterization
Understanding the three-dimensional structure of the enzymes that synthesize and modify α-D-glucosamine 6-phosphate is crucial for elucidating their catalytic mechanisms and for the rational design of specific inhibitors. X-ray crystallography has been the primary technique for obtaining high-resolution structural information.
X-ray Crystallography for Ligand-Bound and Unbound Enzyme Structures
X-ray crystallography is a powerful technique that allows for the determination of the atomic and molecular structure of a protein. This method has been instrumental in characterizing the enzymes of the hexosamine biosynthetic pathway, such as glucosamine-6-phosphate synthase (GlmS) and glucosamine-6-phosphate N-acetyltransferase (GNA1). nih.govwikipedia.orgnih.govosti.gov
By crystallizing these enzymes and diffracting X-rays through the crystals, scientists can generate an electron density map from which a detailed 3D model of the protein can be built. nih.govosti.gov Structures have been solved for these enzymes in both their unbound (apo) state and in complex with their substrates (like fructose-6-phosphate), products (like GlcN-6-P), or inhibitors. nih.govnih.govrcsb.org
These ligand-bound structures are particularly informative as they reveal the precise interactions within the enzyme's active site. For example, the crystal structure of glucosamine-6-phosphate synthase from Escherichia coli in complex with glucose-6-phosphate has provided insights into the large domain movements that occur upon substrate binding. rcsb.org Similarly, the structure of N-acetyl-D-glucosamine-6-phosphate deacetylase from Mycobacterium smegmatis bound to its substrate, N-acetyl-D-glucosamine-6-phosphate, has elucidated the exact mode of substrate binding and the architecture of the active site. rcsb.org This detailed structural information is invaluable for understanding the enzyme's catalytic mechanism and for designing potent and specific inhibitors. nih.gov
| Enzyme | Organism | PDB ID | Resolution (Å) | Ligand(s) | Reference |
| Glucosamine-6-phosphate synthase (isomerase domain) | Candida albicans | - | 3.8 | - | nih.gov |
| Glucosamine-6-phosphate N-acetyltransferase | Arabidopsis thaliana | - | 1.5 | - | nih.gov |
| Glucosamine-6-phosphate N-acetyltransferase | Human | - | 2.6 | - | osti.gov |
| Glucosamine-6-phosphate synthase | Escherichia coli | 1JXA | 3.10 | Glucose 6-phosphate | rcsb.org |
| N-acetyl-D-glucosamine-6-phosphate deacetylase D267A mutant | Mycobacterium smegmatis | 6FV4 | 1.97 | N-acetyl-D-glucosamine-6-phosphate | rcsb.org |
Nuclear Magnetic Resonance (NMR) and Hydrogen-Deuterium Exchange Studies
Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange (HDX) coupled with mass spectrometry (MS) are powerful techniques for probing the structure, dynamics, and interactions of GlcN6P and the enzymes that act upon it at an atomic level.
NMR spectroscopy is a versatile tool for the structural and conformational analysis of carbohydrates like GlcN6P. wikipedia.org One-dimensional and two-dimensional NMR experiments provide detailed information about the primary structure, including stereochemistry and the conformation of the sugar ring. pacific.eduunimo.it For instance, 1H NMR can be used to distinguish between the α and β anomers of glucosamine, a process known as mutarotation, which can be observed in aqueous solutions. researchgate.netresearchgate.net The chemical shifts of ring protons in carbohydrates typically fall between 3 and 6 ppm, with anomeric protons appearing between 4.5 and 5.5 ppm. wikipedia.org Similarly, 13C NMR chemical shifts for the carbohydrate ring carbons are generally observed in the 60–110 ppm range. wikipedia.org High-resolution magic-angle spinning (HR-MAS) NMR has proven valuable for the direct and non-destructive determination of phosphate sugars in cells and tissues. nih.gov
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) offers insights into the conformational dynamics of proteins upon binding to ligands such as GlcN6P. nih.govacs.org This technique monitors the exchange of backbone amide protons with deuterium (B1214612) from a deuterated solvent. youtube.comnih.gov The rate of exchange is indicative of the solvent accessibility and hydrogen bonding of the amide protons, thus revealing regions of the protein that undergo conformational changes. nih.govnih.gov HDX-MS has been successfully employed to map protein-protein and protein-peptide interaction sites and to study long-range allosteric effects. nih.govacs.org The process typically involves diluting the protein into a D₂O buffer, allowing the exchange to occur for various time points, quenching the reaction by lowering the pH and temperature, and then analyzing the deuterated peptides by mass spectrometry. youtube.com
Table 1: Typical NMR Chemical Shift Ranges for Carbohydrate Moieties
| Nucleus | Moiety | Chemical Shift Range (ppm) |
| ¹H | Ring Protons | 3 - 6 |
| ¹H | Anomeric Protons | 4.5 - 5.5 |
| ¹³C | Ring Carbons | 60 - 110 |
This table is generated based on typical values reported in carbohydrate NMR spectroscopy. wikipedia.org
Biochemical and Mechanistic Investigations
Biochemical and mechanistic studies, including enzyme activity assays, substrate specificity analysis, and site-directed mutagenesis, are fundamental to understanding the functional role of α-D-glucosamine 6-phosphate in metabolic pathways.
Enzyme Activity Assays and Kinetic Characterization
Enzyme activity assays are crucial for determining the kinetic parameters of enzymes that metabolize GlcN6P, such as glucosamine-6-phosphate deaminase (GNPDA) and glucosamine-6-phosphate N-acetyltransferase (GNA). These assays often involve spectrophotometric methods to measure the rate of product formation or substrate consumption. megazyme.comsigmaaldrich.com For example, the activity of glucose-6-phosphate dehydrogenase can be coupled to the reaction to measure the production of fructose-6-phosphate from GlcN6P by GNPDA, by monitoring the increase in absorbance at 340 nm due to the formation of NADPH. megazyme.com
Kinetic characterization provides key information about an enzyme's efficiency and its affinity for its substrates. For instance, the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) are determined for enzymes acting on GlcN6P. Studies on GNPDA from various organisms have revealed a range of kinetic values. For example, the glucosamine-6-phosphate deaminase from Bacillus subtilis is a monomeric enzyme that is active without the need for allosteric activators, exhibiting a kcat of 28 s⁻¹ and an apparent Kₘ of 0.13 mM. whiterose.ac.uk In contrast, the enzyme from the hyperthermophilic archaeon Thermococcus kodakaraensis shows a preference for the deamination of GlcN6P over the reverse reaction. nih.gov
Table 2: Kinetic Parameters of Glucosamine-6-Phosphate Deaminase (GNPDA) from Different Sources
| Enzyme Source | Kₘ for GlcN6P (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Escherichia coli | 0.55 - 0.75 | 158 - 160 | 2.1 - 2.9 x 10⁵ | nih.gov |
| Bacillus subtilis | 0.13 | 28 | - | whiterose.ac.uk |
| Thermococcus kodakaraensis (Forward reaction) | - | - | - | nih.gov |
Note: Specific values for T. kodakaraensis were described as comparable to E. coli in the forward reaction. nih.gov
Substrate Specificity and Analogue Studies
Investigating the substrate specificity of enzymes that utilize GlcN6P is essential for understanding their biological roles and for the development of specific inhibitors. This is often achieved by testing a variety of substrate analogues to see if they can be processed by the enzyme. For glucosamine-6-phosphate synthase, which catalyzes the formation of GlcN6P, analogues of both fructose-6-phosphate and glucosamine-6-phosphate have been synthesized and studied. nih.gov For example, kanosamine-6-phosphate, an analogue of glucosamine-6-phosphate, has been shown to be an inhibitor of GlcN-6-P synthase. nih.gov Similarly, N-iodoacetylglucosamine-6-phosphate was designed as a structural mimic of the product to inactivate the enzyme. nih.gov These studies help to map the active site of the enzyme and identify key functional groups required for substrate binding and catalysis.
Site-Directed Mutagenesis for Elucidating Catalytic and Regulatory Residues
Site-directed mutagenesis is a powerful molecular biology technique used to systematically alter specific amino acid residues within an enzyme to probe their roles in catalysis and regulation. science.govresearchgate.net By mutating residues in the active site or at allosteric sites and then analyzing the kinetic and structural consequences, researchers can identify which residues are critical for substrate binding, transition state stabilization, and product release. nih.gov
For instance, in glucosamine-6-phosphate N-acetyltransferase (GNA), site-directed mutagenesis studies in Saccharomyces cerevisiae have identified specific amino acids that contribute to substrate binding and catalysis. wikipedia.org Residues such as Glu98, Asp99, and Ile100 are thought to polarize the carbonyl bond of Acetyl-CoA, while Tyr143 is believed to stabilize the thiolate anion of the leaving CoA group. wikipedia.org Similarly, site-directed mutagenesis of mycobacterial N-acetylglucosamine-6-phosphate deacetylase (NagA) has revealed crucial roles for conserved active site residues in substrate recognition and catalysis. science.gov This technique has also been used to enhance enzyme functionality, for example, by increasing the catalytic activity and stability of β-glucosidase. mdpi.com
Targeted Research Avenues and Future Directions
α-D-Glucosamine 6-Phosphate Metabolic Enzymes as Research Targets
The enzymes that synthesize and catabolize α-D-glucosamine 6-phosphate are critical for various cellular processes, making them attractive targets for drug development. Glucosamine-6-phosphate synthase (GlmS), which catalyzes the first committed step in the hexosamine biosynthetic pathway (HBP), has been a primary focus. nih.gov The HBP is essential for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for the synthesis of vital components of bacterial and fungal cell walls. nih.govnih.gov Consequently, inhibiting GlmS can disrupt cell wall integrity, leading to cell lysis and death, which underscores its potential as a target for antimicrobial agents. tandfonline.comtandfonline.com In mammals, while short-term inhibition of GlmS is not lethal, the pathway's elevated activity has been linked to insulin (B600854) resistance, suggesting its potential as a target for antidiabetic therapies as well. nih.gov
Development of Enzyme Inhibitors of Glucosamine-6-Phosphate Synthase (GlmS)
The search for effective and selective GlmS inhibitors has been ongoing for several years, yielding a variety of natural and synthetic compounds. tandfonline.com These inhibitors can be broadly categorized based on the substrate or state they mimic, or their chemical structure.
Given that L-glutamine is a primary substrate for GlmS, researchers have developed numerous analogues to compete with its binding and inhibit enzyme activity. nih.gov
Natural Products: Tetaine (also known as bacilysin), a dipeptide produced by Bacillus subtilis, and its C-terminal amino acid, anticapsin (B1208871), produced by Streptomyces griseoplanus, are natural L-glutamine analogues. tandfonline.com Anticapsin acts as an irreversible inhibitor of GlmS by alkylating the catalytic Cys1 residue. tandfonline.com
Synthetic Analogues: Synthetic compounds like N³-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid (FMDP) and N³-(trans-epoxysuccinamoyl)-(S)-2,3-diaminopropanoic acid (EADP) have been shown to be potent and selective inactivators of fungal GlmS. tandfonline.com Interestingly, despite glutamine being a substrate for many enzymes, some of its analogues, such as anticapsin and FMDP, exhibit high selectivity for GlmS. nih.govresearchgate.net This selectivity is attributed to differences in the geometry of the glutamine-binding site among various glutamine-utilizing enzymes. researchgate.net
| L-Glutamine Analogue Inhibitors of GlmS |
| Natural Compounds |
| Tetaine (Bacilysin) |
| Anticapsin |
| Synthetic Compounds |
| N³-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid (FMDP) |
| N³-(trans-epoxysuccinamoyl)-(S)-2,3-diaminopropanoic acid (EADP) |
| 6-diazo-5-oxo-L-norleucine (DON) |
| Azaserine |
Analogues of the sugar phosphate (B84403) substrates, fructose-6-phosphate (B1210287) (Fru-6-P) and α-D-glucosamine 6-phosphate (GlcN-6-P), represent another major class of GlmS inhibitors. nih.gov
Kanosamine: This antibiotic, produced by Bacillus aminoglucosidicus, is taken up by the glucose transport system and intracellularly converted to kanosamine-6-phosphate, which competitively inhibits GlmS with respect to Fru-6-P. nih.gov
N-Iodoacetylglucosamine-6-phosphate: This compound was designed to mimic the final product and acts as an irreversible inhibitor of the isomerizing (ISOM) domain of GlmS. nih.gov
Phosphonate (B1237965) and Thiasugar Analogues: More recent research has explored phosphonate mimics and thiasugar analogues of GlcN-6-P. acs.orgresearchgate.net While phosphonate mimics showed reduced activity, likely due to the loss of crucial hydrogen bonds, the thiasugar analogue of GlcN-6-P was found to be as potent an activator of the glmS riboswitch as the natural metabolite. acs.org This makes the nonphosphorylated thiasugar a promising lead for developing new antibiotics. acs.org
Designing inhibitors that mimic the transition state of an enzymatic reaction is a powerful strategy, as enzymes bind to the transition state with extremely high affinity. rsc.orgnih.govthe-scientist.com For GlmS, which catalyzes a complex reaction involving a cis-enolamine intermediate, several transition state analogues have been developed. nih.govnih.gov
2-Amino-2-deoxy-D-glucitol 6-phosphate (ADGP): This compound is a potent inhibitor and considered an analogue of the putative cis-enolamine intermediate. nih.govresearchgate.net The amino function at the 2-position has been shown to be crucial for potent inhibition. nih.gov
Arabinose-5-phosphate oxime (APO): This compound is another potent inhibitor of GlcN-6-P synthase. nih.gov
Glutamate (B1630785) γ-semialdehyde: This has been identified as a natural transition state analogue inhibitor of E. coli GlmS. ebi.ac.uk
The development of these analogues provides valuable insights into the catalytic mechanism of GlmS and serves as a foundation for designing even more potent inhibitors. researchgate.net
| Transition State Intermediate Analogue Inhibitors of GlmS |
| 2-Amino-2-deoxy-D-glucitol 6-phosphate (ADGP) |
| Arabinose-5-phosphate oxime (APO) |
| Glutamate γ-semialdehyde |
A number of heterocyclic and polycyclic compounds with demonstrated antimicrobial activity have been identified as potential inhibitors of GlmS through molecular docking studies. tandfonline.comnih.govnih.gov This computational approach helps to predict the binding of these compounds to the enzyme's active site. nih.gov These compounds represent a diverse chemical space beyond substrate analogues and hold promise as leads for the development of novel antimicrobial drugs, provided their selective toxicity is confirmed. nih.govtandfonline.com
Research into Targeting Glucosamine-6-Phosphate Deaminase (GNPDA1/NagB)
Glucosamine-6-phosphate deaminase (GNPDA), also known as NagB in bacteria, catalyzes the reversible conversion of glucosamine-6-phosphate to fructose-6-phosphate and ammonia (B1221849). nih.govwikipedia.org While less studied than GlmS, GNPDA has emerged as a potential therapeutic target, particularly in cancer. nih.gov
There are two isoenzymes in humans, GNPDA1 and GNPDA2, which, despite catalyzing the same reaction, exhibit different kinetic properties, suggesting distinct physiological roles. nih.gov Research has indicated that GNPDA1 may play a role in promoting the progression of hepatocellular carcinoma (HCC) by enhancing proliferation and migration while inhibiting apoptosis. nih.gov Knockdown of GNPDA1 in HCC cell lines led to an increase in apoptotic cells. nih.govnih.gov This suggests that inhibiting GNPDA1 could be a viable strategy for cancer therapy. nih.gov The role of GNPDA in cancer is complex, as it can influence the availability of precursors for O-GlcNAcylation, a post-translational modification implicated in cancer progression. nih.gov Further research is needed to fully elucidate the mechanisms and therapeutic potential of targeting GNPDA1. nih.govnih.gov
Investigating Glucosamine-6-Phosphate N-Acetyltransferase (GNA1) as a Potential Target
Glucosamine-6-phosphate N-acetyltransferase (GNA1), the enzyme responsible for the N-acetylation of D-glucosamine-6-phosphate to form N-acetyl-D-glucosamine-6-phosphate, has been identified as a compelling therapeutic target. nih.gov This enzyme is indispensable for the viability of various organisms as it facilitates the de novo synthesis of an essential precursor in the UDP-GlcNAc biosynthesis pathway. nih.gov
In the realm of infectious diseases, particularly fungal infections, GNA1 has been genetically validated as a promising antifungal drug target. The enzyme is crucial for the synthesis of chitin, a vital component of the fungal cell wall. Studies on pathogenic fungi such as Candida albicans have demonstrated that the deletion of the GNA1 gene leads to reduced virulence and rapid clearance from host tissues. nih.gov This suggests that inhibiting GNA1 could compromise the structural integrity of the fungal cell wall, rendering the pathogen more susceptible to the host immune system. The development of specific inhibitors against fungal GNA1 is an active area of research, with efforts focused on exploiting subtle differences between the fungal and human orthologs to ensure selective toxicity. nih.gov
Beyond its role in fungal pathogenesis, the human ortholog of GNA1, known as glucosamine-phosphate N-acetyltransferase 1 (GNPNAT1), has garnered attention in cancer research. nih.govnih.gov Aberrant expression of GNPNAT1 has been linked to the development and progression of certain cancers, such as lung adenocarcinoma. nih.govnih.govnih.gov In some cancer cells, a deficiency in GNPNAT1 can lead to cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic target. nih.gov The development of HsGNA1 inhibitors is being explored as a strategy to disrupt cancer cell metabolism and proliferation. nih.gov
The table below summarizes key research findings related to the investigation of GNA1 as a therapeutic target.
| Organism/Disease | Key Findings | Potential Therapeutic Application |
| Aspergillus fumigatus | Subtle differences in the inhibitor binding site of GNA1 compared to the human ortholog have been identified. nih.gov | Design of selective antifungal inhibitors. |
| Candida albicans | Deletion of the GNA1 gene results in attenuated virulence and increased clearance from host tissues. nih.gov | Development of novel antifungal agents targeting the hexosamine biosynthetic pathway. |
| Lung Adenocarcinoma | Higher expression of GNPNAT1 is associated with an unfavorable prognosis. nih.gov Deficiency in GNPNAT1 can induce cell cycle arrest and apoptosis. nih.gov | GNPNAT1 inhibitors as a potential cancer therapy. nih.govnih.gov |
Exploration of Metabolic Dysregulation Involving α-D-Glucosamine 6-Phosphate in Pathogen Biology
The metabolic pathway involving α-D-glucosamine 6-phosphate is not only a potential target for direct inhibition but also a critical nexus in the metabolic adaptations of pathogens during infection. The dysregulation of this pathway can significantly impact pathogen survival, virulence, and interaction with the host.
The hexosamine biosynthetic pathway (HBP) is essential for the synthesis of key molecules required for the viability and pathogenicity of various pathogens. For instance, in the protozoan parasite Leishmania major, the HBP is crucial for the synthesis of glycosylphosphatidylinositol (GPI) anchors and N-linked glycans, which are vital for the parasite's survival and infectivity. nih.gov A knockout of the gene encoding glutamine:fructose-6-phosphate amidotransferase (GFAT), the enzyme that produces glucosamine-6-phosphate, renders the parasite auxotrophic for glucosamine (B1671600) and unable to proliferate in macrophages. nih.gov This highlights the parasite's reliance on the de novo synthesis of glucosamine-6-phosphate for its survival within the host.
Similarly, in the pathogenic yeast Candida albicans, the HBP and its end product, UDP-GlcNAc, are critical for cell wall integrity and virulence. Mutants with a defective HBP, such as those lacking GNA1, are unable to thrive in host environments where the availability of N-acetylglucosamine is limited. nih.gov This dependency on the de novo pathway underscores its importance for fungal pathogenesis.
The table below outlines the impact of metabolic dysregulation of the α-D-glucosamine 6-phosphate pathway in different pathogens.
| Pathogen | Metabolic Consequence of Dysregulation | Impact on Pathogen Biology |
| Leishmania major | Inability to synthesize GlcN-6-phosphate de novo. nih.gov | Auxotrophic for glucosamine, hypersensitivity to host temperatures, and inability to proliferate in macrophages. nih.gov |
| Candida albicans | Inability to produce sufficient levels of UDP-GlcNAc in the absence of external N-acetylglucosamine. nih.gov | Reduced virulence and impaired survival within the host. nih.gov |
Genetic and Epigenetic Control of Enzymes in α-D-Glucosamine 6-Phosphate Pathways
The expression and activity of enzymes within the α-D-glucosamine 6-phosphate metabolic pathway are tightly regulated at both the genetic and epigenetic levels. This regulation is crucial for maintaining cellular homeostasis and responding to environmental cues. Dysregulation of these control mechanisms is increasingly implicated in various diseases, particularly cancer.
In several types of cancer, including lung and bladder cancer, the genes encoding enzymes of the HBP are frequently upregulated. nih.govnih.gov For example, increased expression of GNPNAT1 in lung adenocarcinoma is associated with a poorer prognosis. nih.gov This upregulation is often driven by the activation of specific transcription factors. In lung adenocarcinoma, the E2F family of transcription factors has been identified as a key regulator of GNPNAT1 expression. nih.gov
The table below summarizes the regulatory mechanisms controlling key enzymes in the α-D-glucosamine 6-phosphate pathway.
| Gene/Enzyme | Regulatory Mechanism | Associated Disease/Process |
| GNPNAT1 | Upregulation via E2F transcription factors. nih.gov | Lung Adenocarcinoma |
| GNPNAT1 | Altered methylation status. nih.gov | Type 2 Diabetes Mellitus |
| OGA (O-GlcNAcase) | Downregulation through transcriptional and epigenetic mechanisms. nih.gov | Cancer |
| HBP Genes (general) | Upregulation of multiple genes in the pathway. nih.gov | Bladder Cancer |
Evolutionary Insights into α-D-Glucosamine 6-Phosphate Metabolism Across Organisms
The metabolic pathway involving α-D-glucosamine 6-phosphate is evolutionarily ancient and highly conserved across all kingdoms of life, from bacteria to humans. This conservation underscores the fundamental importance of its end product, UDP-GlcNAc, for essential cellular processes. The enzymes of the GCN5-related N-acetyltransferase (GNAT) superfamily, to which GNA1 belongs, are found in a vast number of species and share a common structural fold, despite often having low sequence similarity. nih.gov
Phylogenetic analyses of the GNAT superfamily have revealed that these enzymes have evolved to acetylate a wide array of substrates, including glucosamine-6-phosphate, proteins, and antibiotics. nih.gov The evolutionary relationships within this superfamily provide a framework for understanding the functional diversification of these enzymes. For instance, such analyses can help predict the function of uncharacterized GNAT enzymes in various organisms. nih.gov
While the core HBP is conserved, there are subtle but important differences in the pathway and its regulation between different organisms. In most eukaryotes, the N-acetylation of glucosamine-6-phosphate by GNA1 occurs before the transfer of the phosphate group. wikipedia.org In contrast, in prokaryotes, the phosphate transfer often precedes the acetylation step, and the enzyme responsible for this acetylation, GlmU, is a bifunctional protein that also catalyzes the subsequent uridylation step. wikipedia.org These evolutionary divergences can be exploited for the development of selective antimicrobial agents that target the prokaryotic pathway without affecting the host's metabolism.
The table below provides a comparative overview of α-D-glucosamine 6-phosphate metabolism in different domains of life.
| Domain | Key Features of the Pathway | Evolutionary Significance |
| Prokaryotes | Phosphate transfer often precedes acetylation; presence of bifunctional enzymes like GlmU. wikipedia.org | Offers potential targets for the development of selective antibiotics. |
| Eukaryotes | Acetylation of glucosamine-6-phosphate by GNA1 precedes phosphate transfer. wikipedia.org | High degree of conservation in fungi and humans presents challenges for selective antifungal drug design. nih.gov |
| General | The GNAT superfamily, including GNA1, is widespread and structurally conserved. nih.gov | The evolutionary framework aids in functional annotation and understanding of enzyme diversification. nih.gov |
Q & A
Q. What metabolic pathways involve alpha-D-glucosamine 6-phosphate, and how is it synthesized?
Alpha-D-glucosamine 6-phosphate is a critical intermediate in the hexosamine biosynthesis pathway (HBP) , which integrates glucose, amino acid, and fatty acid metabolism. It is synthesized via the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) , which catalyzes the conversion of fructose-6-phosphate to glucosamine-6-phosphate using glutamine as an amino donor . This reaction is the rate-limiting step in HBP and regulates the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein glycosylation. The pathway is implicated in nutrient sensing, insulin resistance, and diabetic complications .
Q. What analytical methods are recommended for detecting and quantifying alpha-D-glucosamine 6-phosphate in cellular samples?
High-performance liquid chromatography (HPLC) with mixed-mode columns (e.g., Newcrom B) is widely used. Key parameters include:
- Mobile phase : Acetonitrile/water (50:50) with 0.5% formic acid .
- Detection : Evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD), which are compatible with MS for structural confirmation . Enzyme-coupled assays, such as glucose-6-phosphate dehydrogenase (G6PDH) activity measurements, can also indirectly quantify related metabolites via NADPH production .
Q. Which enzymes regulate alpha-D-glucosamine 6-phosphate levels, and how is their activity modulated?
- GFPT1 and GFPT2 : Tissue-specific isoforms of GFAT control flux into the HBP. GFPT1 is dominant in skeletal muscle, while GFPT2 is enriched in cardiac and neural tissues .
- Feedback inhibition : UDP-GlcNAc inhibits GFAT activity, linking HBP output to cellular glycosylation status .
- Transcriptional regulation : GFPT expression is modulated by stressors like hyperglycemia, which upregulates HBP activity in diabetic models .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) resolve dynamic changes in alpha-D-glucosamine 6-phosphate under varying nutrient conditions?
MFA using isotopic tracers (e.g., ¹³C-glucose) tracks the incorporation of labeled carbons into HBP intermediates. Challenges include:
- Cross-talk with glycolysis : Glucose 6-phosphate is a shared node between glycolysis and HBP, requiring compartment-specific analysis .
- Model refinement : Incorporate kinetic parameters for GFAT and UDP-GlcNAc utilization rates. For example, in E. coli, glucose 6-phosphate transporters (e.g., UhpT) compete with glycolysis, necessitating inhibitory terms in flux models .
Q. How do researchers reconcile contradictory data on alpha-D-glucosamine 6-phosphate’s role in insulin signaling versus diabetic complications?
- Tissue-specific effects : In pancreatic β-cells, glucosamine 6-phosphate impairs glucose-stimulated insulin secretion by reducing glucose phosphorylation . Conversely, in liver and muscle, HBP overactivation under hyperglycemia drives insulin resistance via O-GlcNAcylation of signaling proteins .
- Experimental design : Use tissue-selective GFAT knockouts and HBP inhibitors (e.g., azaserine) to isolate pathway contributions .
Q. What strategies isolate the effects of alpha-D-glucosamine 6-phosphate at metabolic branch points like glucose 6-phosphate?
- Enzyme inhibition : Phosphoglucomutase inhibitors block interconversion of glucose 1-phosphate and glucose 6-phosphate, isolating HBP flux .
- Genetic models : Knockout of glycolytic enzymes (e.g., phosphoglucose isomerase) forces glucose 6-phosphate into HBP, enabling precise flux measurements .
- Substrate titration : Gradual addition of glucosamine to cell cultures competes with endogenous glucose 6-phosphate, modulating HBP activity without disrupting glycolysis .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
